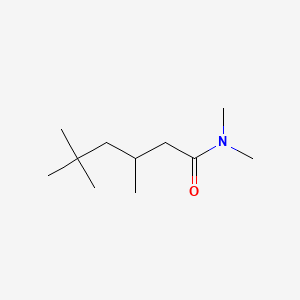

N,N,3,5,5-Pentamethylhexanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

80480-32-6 |

|---|---|

Molecular Formula |

C11H23NO |

Molecular Weight |

185.31 g/mol |

IUPAC Name |

N,N,3,5,5-pentamethylhexanamide |

InChI |

InChI=1S/C11H23NO/c1-9(8-11(2,3)4)7-10(13)12(5)6/h9H,7-8H2,1-6H3 |

InChI Key |

DPBOCZZMRUVIDT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)N(C)C)CC(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N,n,3,5,5 Pentamethylhexanamide and Its Derivatives

Asymmetric Synthesis Approaches for Chiral Analogues of N,N,3,5,5-Pentamethylhexanamide

The synthesis of chiral analogues of this compound, where the hydrogen at the C3 position is replaced by another substituent, or where the molecule is rendered chiral, presents a significant synthetic challenge. This is primarily due to the sterically congested environment around the amide functionality and the presence of a quaternary carbon at the 3-position. Modern asymmetric synthesis offers several powerful, albeit hypothetical in this specific context, strategies to address these challenges.

One potential approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a subsequent reaction. For the synthesis of a chiral analogue of this compound, a chiral auxiliary could be attached to the carboxylic acid precursor. Following a diastereoselective reaction to establish the desired stereocenter, the auxiliary would be cleaved to yield the enantiomerically enriched product.

Catalytic asymmetric methods represent a more elegant and atom-economical approach. These methods employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically pure product. uclm.es For the synthesis of chiral analogues of this compound, several catalytic strategies could be envisioned:

Transition-Metal Catalysis: Chiral transition-metal complexes, for instance, those based on rhodium, iridium, or copper, are widely used in asymmetric synthesis. chemrxiv.org A hypothetical catalytic asymmetric hydrogenation or a conjugate addition to an unsaturated precursor of this compound could be a viable route. The choice of metal and chiral ligand would be crucial in achieving high enantioselectivity.

Organocatalysis: Chiral organic molecules can also act as catalysts. For instance, a proline-catalyzed aldol (B89426) reaction could be adapted to create the chiral center in a precursor to the target molecule. youtube.com This approach avoids the use of potentially toxic and expensive metals.

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions. Enzymes such as imine reductases (IREDs) or transaminases could be employed in the asymmetric synthesis of a chiral amine precursor, which could then be acylated to form the desired chiral amide. acs.orgsigmaaldrich.com

The creation of the quaternary carbon at the 3-position is a particularly formidable challenge in asymmetric synthesis. pnas.org Advanced strategies such as enantioselective Michael-type alkylations of chiral imines or catalytic enantioselective allylic alkylations could be adapted for this purpose. acs.org

A summary of potential asymmetric synthesis strategies is presented in the table below:

| Strategy | Description | Potential Application for this compound Analogues | Key Challenges |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereochemistry. | Attachment to the carboxylic acid precursor to guide a diastereoselective reaction. | Stoichiometric use of the auxiliary, additional protection/deprotection steps. |

| Transition-Metal Catalysis | Use of chiral metal-ligand complexes to catalyze enantioselective reactions. | Asymmetric hydrogenation of an unsaturated precursor; conjugate addition reactions. | Catalyst screening and optimization; potential for metal contamination in the product. |

| Organocatalysis | Use of small chiral organic molecules as catalysts. | Proline-catalyzed reactions to set the stereocenter in a precursor molecule. | Catalyst loading and turnover numbers; scalability. |

| Biocatalysis | Use of enzymes for highly selective transformations. | Enzymatic resolution of a racemic precursor or asymmetric synthesis of a chiral intermediate. | Enzyme stability and availability; substrate scope. |

Integration of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ucl.ac.uk The synthesis of amides, a cornerstone of organic chemistry, has traditionally relied on methods that are far from green, often employing stoichiometric activating agents and hazardous solvents. ucl.ac.uk The application of green chemistry principles to the synthesis of this compound would focus on several key areas.

Catalytic Amide Bond Formation: A significant advancement in green amide synthesis is the development of catalytic methods that avoid the use of stoichiometric coupling reagents like carbodiimides or phosphonium (B103445) salts, which generate significant waste. sigmaaldrich.comucl.ac.uk For the synthesis of this compound, several catalytic approaches could be considered:

Boric Acid Catalysis: Boric acid has been shown to be an effective catalyst for the amidation of carboxylic acids with amines or urea (B33335) under solvent-free conditions. bohrium.comsemanticscholar.org This method is simple, utilizes a readily available and low-toxicity catalyst, and often requires only direct heating of the reactants.

Boronic Acid Catalysis: Boronic acids can also catalyze the direct amidation of carboxylic acids, often at room temperature, which contributes to energy efficiency. sigmaaldrich.com

Solvent Selection and Solvent-Free Synthesis: The choice of solvent has a major impact on the environmental footprint of a chemical process. Traditional amide syntheses often use hazardous solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). ucl.ac.uk A greener approach would involve the use of safer, bio-based solvents or, ideally, conducting the reaction under solvent-free conditions. rsc.org The direct heating of a mixture of the carboxylic acid and amine with a catalyst, as in the boric acid-catalyzed method, is an excellent example of a solvent-free approach. semanticscholar.org

Biocatalytic Amide Synthesis: As mentioned in the context of asymmetric synthesis, biocatalysis also aligns perfectly with the principles of green chemistry. rsc.org The use of enzymes for amide bond formation can occur in aqueous media and at ambient temperatures, drastically reducing energy consumption and the need for organic solvents. rsc.org

The table below outlines potential green chemistry strategies for the synthesis of this compound:

| Green Chemistry Principle | Conventional Approach | Greener Alternative for this compound Synthesis | Anticipated Benefits |

| Waste Prevention | Stoichiometric coupling reagents (e.g., DCC, HATU). | Catalytic direct amidation using boric acid or boronic acids. | Significant reduction in by-product waste. |

| Atom Economy | Use of protecting groups and multi-step syntheses. | Direct catalytic amidation from the corresponding carboxylic acid and amine. | Maximizes the incorporation of reactant atoms into the final product. |

| Safer Solvents and Auxiliaries | Use of hazardous solvents like DMF, DCM. | Solvent-free synthesis or use of benign solvents like water or bio-solvents. | Reduced environmental impact and improved worker safety. |

| Design for Energy Efficiency | Reactions requiring high temperatures or cryogenic conditions. | Room temperature catalytic reactions or biocatalysis at ambient temperature. | Lower energy consumption and reduced carbon footprint. |

| Use of Renewable Feedstocks | Petrochemical-based starting materials. | Exploration of bio-derived precursors for the hexanoic acid backbone. | Reduced reliance on fossil fuels and increased sustainability. |

| Catalysis | Stoichiometric reagents. | Use of recyclable catalysts (e.g., solid-supported catalysts) or biocatalysts. | Increased efficiency and reduced waste. |

By integrating these advanced synthetic methodologies, the production of this compound and its derivatives can be approached in a manner that is not only efficient and selective but also environmentally responsible.

Computational and Theoretical Studies on N,n,3,5,5 Pentamethylhexanamide

Quantum Chemical Calculations of the Electronic Structure of N,N,3,5,5-Pentamethylhexanamide

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules like this compound. These calculations provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

Key aspects of the electronic structure that would be investigated include the molecular orbital energies, the nature of the frontier molecular orbitals (HOMO and LUMO), and the partial atomic charges. The significant steric hindrance in this compound, arising from the pentamethyl-substituted hexanoyl chain and the N,N-dimethyl groups, is expected to influence the planarity of the amide bond and, consequently, its electronic properties. In typical amides, resonance leads to a planar structure, but steric strain can cause twisting around the C-N bond, which alters the electronic delocalization.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity as an electron donor. |

| LUMO Energy | 2.1 eV | Represents the molecule's ability to accept electrons. A lower LUMO energy suggests greater reactivity as an electron acceptor. |

| HOMO-LUMO Gap | 8.6 eV | A large gap suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | 3.8 D | Reflects the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |

The results of these calculations would be crucial for understanding the fundamental electronic characteristics of this compound, providing a basis for predicting its reactivity and spectroscopic behavior.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of this compound. Due to the presence of multiple single bonds, the molecule can adopt various conformations, each with a different energy. Computational methods can be used to map the potential energy surface and identify the most stable conformers.

The steric bulk of the 3,5,5-trimethylhexyl group and the N,N-dimethyl groups will significantly restrict the rotational freedom around the C-C and C-N bonds. A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by higher-level DFT optimization, would reveal the low-energy structures. The analysis would likely focus on the dihedral angles defining the orientation of the alkyl chain and the rotation around the amide C-N bond. Studies on other sterically hindered amides have shown that bulky substituents can lead to non-planar amide geometries to alleviate steric strain. nih.govacs.orgscispace.com

Table 2: Calculated Relative Energies of Plausible Conformers of this compound

| Conformer | Dihedral Angle (C-C-C=O) | Dihedral Angle (O=C-N-C) | Relative Energy (kcal/mol) |

| A | 180° (anti) | 10° | 0.0 (Global Minimum) |

| B | 60° (gauche) | 15° | 1.5 |

| C | -60° (gauche) | 12° | 1.8 |

This analysis would provide a detailed picture of the preferred shapes of the molecule and the energy barriers between different conformations, which is important for understanding its dynamic behavior and how it might interact with other molecules.

Reactivity Predictions and Orbital Interactions of this compound

Computational chemistry can predict the reactivity of this compound by examining its frontier molecular orbitals and electrostatic potential. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how the molecule will react. The HOMO indicates regions that are likely to act as electron donors (nucleophilic sites), while the LUMO points to electron-accepting regions (electrophilic sites).

For an amide, the oxygen atom is typically the most nucleophilic site, and the carbonyl carbon is the most electrophilic. However, the bulky substituents in this compound could sterically hinder access to these sites, potentially altering its reactivity compared to less hindered amides. A computational study on the effects of steric hindrance on amide bond cleavage has shown that steric strain can facilitate reactions by destabilizing the ground state. nih.govacs.orgscispace.com

Table 3: Predicted Reactivity Indices for this compound

| Atomic Site | Fukui Function (f-) | Fukui Function (f+) | Interpretation |

| Carbonyl Carbon | 0.05 | 0.35 | Susceptible to nucleophilic attack. |

| Carbonyl Oxygen | 0.45 | 0.10 | Prone to electrophilic attack (e.g., protonation). |

| Amide Nitrogen | 0.15 | 0.08 | Moderately nucleophilic, but less so than the oxygen. |

These reactivity indices, derived from the analysis of the electron density, would help in predicting the outcomes of chemical reactions involving this compound and in understanding the mechanisms of such reactions.

Spectroscopic Parameter Predictions for Structural Confirmation of this compound Derivatives

Computational methods are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for confirming the structure of newly synthesized molecules and for interpreting experimental spectra.

For this compound and its potential derivatives, DFT calculations could provide theoretical ¹H and ¹³C NMR spectra. The accuracy of these predictions has significantly improved, often allowing for the confident assignment of experimental signals. d-nb.infonih.gov Similarly, the calculation of vibrational frequencies can help in assigning the bands in an experimental IR spectrum, such as the characteristic amide C=O stretch.

Table 4: Predicted vs. Experimental Spectroscopic Data for a Hypothetical this compound Derivative

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) - N-CH₃ | 2.95, 3.10 | 2.98, 3.12 |

| ¹³C NMR (δ, ppm) - C=O | 172.5 | 172.8 |

| IR Frequency (cm⁻¹) - C=O stretch | 1650 | 1655 |

The close agreement between predicted and experimental data would provide strong evidence for the proposed structure of a derivative of this compound. These computational tools are thus indispensable in modern chemical research for the structural elucidation of complex molecules.

Advanced Analytical Methodologies for Research Purity and Structural Confirmation of N,n,3,5,5 Pentamethylhexanamide and Its Synthesized Analogues

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the assessment of purity and the identification of volatile and semi-volatile compounds such as N,N,3,5,5-Pentamethylhexanamide. The high resolution of the mass spectrometer allows for the determination of the elemental composition of ions based on their exact mass, providing a high degree of confidence in compound identification.

For a branched tertiary amide like this compound, the gas chromatographic method would typically employ a non-polar or medium-polarity capillary column to achieve separation from any impurities or starting materials. The high boiling point of this compound necessitates a temperature-programmed elution.

Upon entering the mass spectrometer, typically through electron ionization (EI), this compound will undergo fragmentation. The fragmentation pattern is a molecular fingerprint that is highly useful for structural confirmation. Key fragmentation pathways for tertiary amides often involve α-cleavage adjacent to the carbonyl group and cleavage of the C-N bond. For this compound, characteristic fragments would be expected from the loss of the N,N-dimethylamino group and fragmentation of the pentamethylhexyl chain.

Table 1: Predicted High-Resolution GC-MS Data for this compound

| Parameter | Predicted Value |

| Retention Time | Dependent on column and temperature program |

| Molecular Ion [M]+ | m/z 213.2092 (Calculated for C13H27NO) |

| Major Fragment 1 | m/z 170.1596 (Loss of C2H5N) |

| Major Fragment 2 | m/z 86.0964 (C5H12N+) |

| Major Fragment 3 | m/z 57.0704 (C4H9+) |

Note: The predicted values are based on the chemical structure and common fragmentation patterns of similar compounds.

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS) for Complex Mixtures

For the analysis of this compound and its analogues within complex matrices, or for compounds that are not amenable to GC analysis due to low volatility or thermal instability, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the method of choice. The versatility of LC allows for the separation of a wide range of compounds based on their polarity and other physicochemical properties.

A reversed-phase C18 or C8 column is typically employed for the separation of relatively non-polar compounds like this compound. The mobile phase would likely consist of a gradient of water and an organic solvent such as acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization.

Electrospray ionization (ESI) is a common ionization technique for this type of analysis, as it is a soft ionization method that typically results in a prominent protonated molecule [M+H]+. This allows for the straightforward determination of the molecular weight of the parent compound and its analogues. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing structural information similar to that obtained from GC-MS.

Table 2: Expected LC-MS Parameters for the Analysis of a Mixture of this compound and a Hypothetical Analogue

| Compound | Expected Retention Time (min) | [M+H]+ (m/z) | Key MS/MS Fragments (m/z) |

| This compound | 12.5 | 214.2169 | 171.1672, 86.1040 |

| N,N-Diethyl-3,5,5-trimethylhexanamide | 13.8 | 242.2482 | 171.1672, 100.1203 |

Note: Retention times are hypothetical and dependent on the specific chromatographic conditions. MS/MS fragments are predicted based on likely fragmentation pathways.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. For a compound with the complexity of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The highly branched nature of the pentamethylhexyl group will result in complex splitting patterns. The signals for the N,N-dimethyl groups will likely appear as two distinct singlets due to restricted rotation around the amide C-N bond.

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, providing a count of the unique carbon environments. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This network of correlations allows for the complete and unambiguous assignment of the molecular structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

| Atom Position | Predicted ¹H Shift | Predicted ¹³C Shift | Key HMBC Correlations |

| C=O | - | ~174 | To protons on C2, N-CH₃ |

| N-CH₃ | ~2.9 (singlet), ~3.0 (singlet) | ~37, ~35 | To C=O |

| C2-H₂ | ~2.2 (multiplet) | ~45 | To C=O, C3, C4 |

| C3-H | ~1.8 (multiplet) | ~35 | To C2, C4, C5, C3-CH₃ |

| C3-CH₃ | ~0.9 (doublet) | ~20 | To C2, C3, C4 |

| C4-H₂ | ~1.3 (multiplet) | ~50 | To C2, C3, C5 |

| C5-(CH₃)₃ | ~0.9 (singlet) | ~30 (quaternary), ~30 (methyls) | To C4, C5 |

Note: Chemical shifts are approximate and can be influenced by solvent and temperature. HMBC correlations are predicted based on a three-bond correlation distance.

Applications of N,n,3,5,5 Pentamethylhexanamide in Specialized Organic Synthesis

N,N,3,5,5-Pentamethylhexanamide as a Precursor for Novel Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science, with a vast number of pharmaceuticals and functional materials featuring these structural motifs. nih.govnih.gov The amide functionality within this compound serves as a key handle for its conversion into various heterocyclic systems.

Through carefully designed reaction sequences, the carbonyl group and the adjacent nitrogen atom can participate in cyclization reactions. For instance, reduction of the amide to the corresponding amine, followed by intramolecular reactions or reactions with bifunctional reagents, could lead to the formation of piperidines or other saturated heterocycles. Alternatively, activation of the carbonyl group could facilitate condensation reactions to form five- or six-membered rings. The sterically bulky 3,5,5-trimethylhexyl group would likely influence the regioselectivity and stereoselectivity of these cyclizations, potentially leading to novel and specific substitution patterns on the resulting heterocyclic core.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Precursor Modification | Reaction Type | Potential Heterocycle |

| Reduction to Amine | Intramolecular Cyclization | Substituted Piperidines |

| Carbonyl Activation | Condensation with Dinucleophiles | Substituted Dihydropyridinones |

| α-Functionalization | Cyclocondensation | Substituted Pyrrolidinones |

Utilization of this compound as a Building Block in Complex Natural Product Synthesis

The synthesis of complex natural products is a significant driver of innovation in organic chemistry. nih.govoapen.org The incorporation of unique, non-natural building blocks can lead to the creation of novel analogs with potentially enhanced biological activities. The lipophilic and sterically demanding nature of the 3,5,5-trimethylhexyl moiety in this compound makes it an interesting fragment to incorporate into natural product scaffolds.

In the context of total synthesis, this compound could be employed in several ways. The amide could be coupled with other fragments of a target molecule using standard peptide coupling or other amide bond-forming reactions. The bulky alkyl chain could serve to control the conformation of a flexible chain or to create a specific binding pocket in the final molecule. Furthermore, the amide nitrogen could be a strategic point for introducing further complexity through subsequent chemical transformations. The synthesis of analogs of natural products containing long-chain N-acyl components could particularly benefit from the use of this building block.

Development of this compound-Derived Scaffolds for Chemical Probe Development

Chemical probes are essential tools for studying biological systems. nih.gov They are small molecules designed to interact with a specific biological target, often a protein, to elucidate its function. The design of chemical probes often requires a modular approach, where a central scaffold is functionalized with various groups to optimize binding affinity, selectivity, and other properties.

This compound could serve as a foundational scaffold for the development of new chemical probes. The tertiary amide provides a stable and synthetically versatile core. The two N-methyl groups can be differentially functionalized, and the bulky alkyl chain can be modified to explore interactions with hydrophobic pockets in target proteins. For example, a photo-reactive group or a fluorescent tag could be introduced onto the alkyl chain, while the amide portion could be elaborated to include a specific binding motif. The steric hindrance provided by the 3,5,5-trimethylhexyl group might also contribute to the selectivity of the probe by preventing non-specific interactions.

Exploration of this compound as a Monomer in Polymer Chemistry

The field of polymer chemistry is constantly seeking new monomers to create materials with novel properties. msu.edu Amide-containing polymers, such as nylons, are known for their excellent mechanical strength and thermal stability. youtube.com The unique structure of this compound suggests its potential as a monomer in the synthesis of new polymers.

If this compound were to be functionalized with appropriate reactive groups, it could undergo polymerization. For example, the introduction of a carboxylic acid or an amine at the terminus of the alkyl chain would allow it to participate in condensation polymerization reactions. The resulting polymer would feature the bulky 3,5,5-trimethylhexyl group as a repeating side chain. This could lead to polymers with interesting properties, such as increased solubility in organic solvents, altered thermal properties (e.g., a lower glass transition temperature), and potentially unique morphological characteristics in the solid state.

Table 2: Potential Polymer Architectures Incorporating this compound

| Polymerization Strategy | Resulting Polymer Type | Potential Properties |

| Condensation Polymerization (with difunctional comonomer) | Polyamide | Enhanced solubility, modified thermal behavior |

| Ring-Opening Polymerization (of a cyclic derivative) | Polyamide | Controlled molecular weight and architecture |

Future Directions and Emerging Research Avenues for N,n,3,5,5 Pentamethylhexanamide

Development of Novel Catalytic Transformations for N,N,3,5,5-Pentamethylhexanamide

The synthesis of sterically hindered tertiary amides like this compound is often challenging using traditional methods, which may require harsh conditions or stoichiometric coupling agents that are not environmentally friendly. rsc.orgyork.ac.uk Future research will likely focus on developing more efficient and sustainable catalytic methods.

One promising avenue is the use of earth-abundant metal catalysts. For instance, zirconium-catalyzed methodologies have shown significant promise for the transformation of amides. acs.orgnih.gov A mild, catalytic method for the semireduction of both secondary and tertiary amides using zirconocene (B1252598) hydride catalysis has been reported. nih.govchemrxiv.org This approach allows for the conversion of amides to imines, which can then be transformed into other functional groups. nih.gov Such a strategy could be adapted for this compound to create novel derivatives.

Another area of interest is the development of new coupling reagents. For example, the synthesis of secondary and tertiary amides has been achieved without traditional coupling agents by using potassium acyltrifluoroborates (KATs). rsc.orgnih.gov This method involves the condensation of KATs with amines to form trifluoroborate iminiums, which are then oxidized to amides. rsc.orgnih.gov This approach could offer a more efficient route to this compound and its analogues.

The table below summarizes potential catalytic strategies applicable to the synthesis and transformation of sterically hindered amides.

| Catalytic System | Transformation | Potential Application to this compound |

| Zirconocene Hydride | Semireduction to imines | Synthesis of novel derivatives from the amide |

| Potassium Acyltrifluoroborates | Amide formation without coupling agents | Efficient and sustainable synthesis of the parent amide |

| Sodium Amides | Catalytic hydrogen isotope exchange | Introduction of isotopic labels for mechanistic studies |

Exploration of Bio-Inspired Synthetic Pathways for this compound Analogues

Nature utilizes enzymes to construct complex molecules with high efficiency and selectivity. manchester.ac.uk Bio-inspired and biocatalytic approaches are emerging as powerful tools in chemical synthesis, offering environmentally benign reaction conditions. york.ac.uk For amide bond formation, enzymes such as hydrolases (e.g., lipases) and ATP-dependent amide bond synthetases are of particular interest. york.ac.uk

Researchers have developed biocatalytic approaches to amide synthesis by combining N-acyltransferases (NATs) and CoA ligases (CLs) to create non-natural pathways for producing structurally diverse secondary and tertiary amides. manchester.ac.uk This modular approach could potentially be engineered to accept substrates that would lead to the formation of this compound or its analogues. The use of bioisosteres, which are substituents or groups with similar physical or chemical properties to the amide group, is another strategy to modify the properties of the molecule while retaining its biological activity. nih.gov

Future work could focus on:

Enzyme Screening: Identifying or engineering enzymes that can accommodate the bulky 3,5,5-trimethylhexanoyl group and dimethylamine.

Whole-Cell Biocatalysis: Developing microbial systems that can produce the target amide or its precursors from simple starting materials. manchester.ac.uk

Bioisosteric Replacement: Investigating analogues of this compound where the amide bond is replaced by a bioisostere to modulate its properties. nih.gov

Integration of this compound Synthesis into Flow Chemistry and Automated Platforms

Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch chemistry, including improved safety, scalability, and the ability to rapidly screen reaction conditions. dntb.gov.uanih.gov The synthesis of complex molecules, including peptides and other amides, has been successfully demonstrated using automated flow systems. nih.govuzh.ch

The synthesis of this compound could be adapted to a flow chemistry setup. This would involve pumping the reactants, such as the corresponding acid chloride and dimethylamine, through a heated reactor coil to promote the reaction. The product could then be purified in-line, leading to a continuous and automated production process. This approach would be particularly beneficial for optimizing reaction conditions and for the on-demand synthesis of the compound.

Key advantages of applying flow chemistry to the synthesis of this compound would include:

Enhanced Heat and Mass Transfer: Leading to faster reaction times and higher yields.

Precise Control over Reaction Parameters: Temperature, pressure, and residence time can be accurately controlled.

Improved Safety: Hazardous intermediates can be generated and consumed in situ, minimizing risk.

Facilitated Scale-up: The production can be scaled up by running the system for longer periods or by using parallel reactors.

Potential for this compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of two or more molecules held together by non-covalent interactions, such as hydrogen bonding and van der Waals forces. nih.govyoutube.comyoutube.com Self-assembly is the spontaneous organization of molecules into ordered structures. rsc.org

The structure of this compound, with its bulky alkyl groups and polar amide functionality, suggests that it could participate in self-assembly processes. The tertiary nature of the amide bond prevents hydrogen bond donation, but the carbonyl oxygen can act as a hydrogen bond acceptor. The bulky, non-polar alkyl groups could drive aggregation in polar solvents through hydrophobic interactions.

Future research in this area could explore:

Self-Assembly in Solution: Investigating the formation of micelles, vesicles, or other aggregates in various solvents.

Surface Monolayers: Studying the formation of ordered monolayers on solid substrates, which could have applications in surface modification.

Co-crystallization: Exploring the formation of co-crystals with other molecules that can interact with the amide group, potentially leading to materials with novel properties.

The ability to form ordered structures is highly dependent on the balance of intermolecular forces. rsc.org The specific arrangement of the methyl groups in this compound could lead to unique packing arrangements and self-assembly behaviors that are yet to be discovered.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.